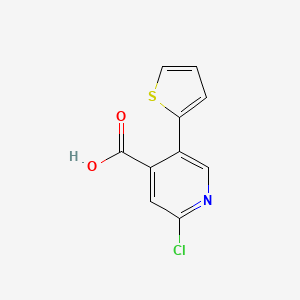

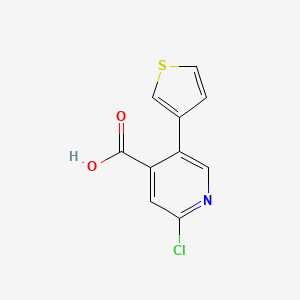

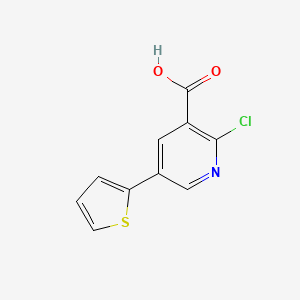

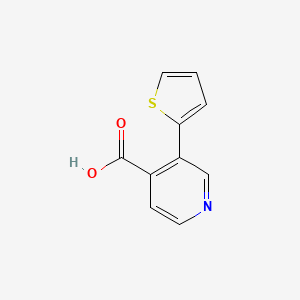

2-Chloro-5-(thiophen-2-yl)nicotinic acid, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

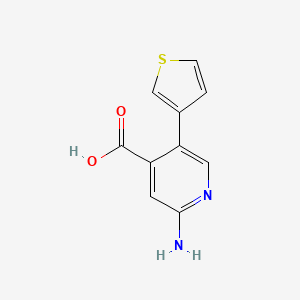

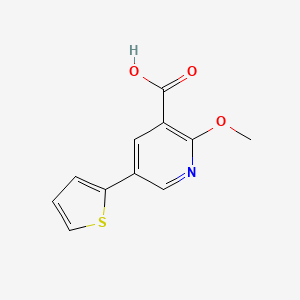

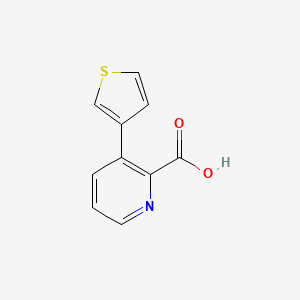

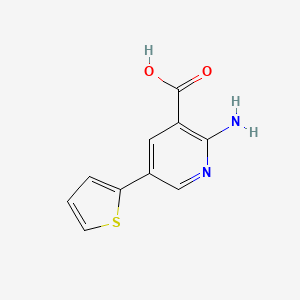

“2-Chloro-5-(thiophen-2-yl)nicotinic acid” is a chemical compound that has been used in the synthesis of a series of new N-(thiophen-2-yl) nicotinamide derivatives . These derivatives were designed by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .

Synthesis Analysis

The synthesis of these compounds involves the modification of natural products and the active substructure splicing method . The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra .

Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(thiophen-2-yl)nicotinic acid” and its derivatives were confirmed through various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS .

Aplicaciones Científicas De Investigación

Biological Potential of Indole Derivatives

Indole derivatives, which are similar to the nicotinic acid structure in “2-Chloro-5-(thiophen-2-yl)nicotinic acid”, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “2-Chloro-5-(thiophen-2-yl)nicotinic acid” could potentially be used in these areas of research.

Fungicidal Activity

A series of new N-(thiophen-2-yl) nicotinamide derivatives, which include “2-Chloro-5-(thiophen-2-yl)nicotinic acid”, were designed and synthesized . The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that some compounds exhibited excellent fungicidal activities . This suggests that “2-Chloro-5-(thiophen-2-yl)nicotinic acid” could potentially be used in fungicidal research.

Agrochemical Applications

In agriculture, nicotinic acid derivatives display extensive applications . Agrochemicals, such as diflufenican as a herbicide, flonicamid as an insecticide, and boscalid as a fungicide, have already been widely used for crop protection . This suggests that “2-Chloro-5-(thiophen-2-yl)nicotinic acid” could potentially be used in agrochemical research.

Chemical Synthesis

“2-Chloro-5-(thiophen-2-yl)nicotinic acid” could potentially be used in chemical synthesis . The team of scientists at MilliporeSigma has experience in all areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Research Use Only

“2-Chloro-5-(thiophen-2-yl)nicotinic acid” is currently labeled for research use only . This suggests that it could potentially be used in various fields of scientific research.

Direcciones Futuras

The N-(thiophen-2-yl) nicotinamide derivatives, including “2-Chloro-5-(thiophen-2-yl)nicotinic acid”, are significant lead compounds that can be used for further structural optimization . Specifically, compound 4f has been identified as a promising fungicide candidate against cucumber downy mildew (CDM) that can be used for further development .

Mecanismo De Acción

Target of Action

It’s known that nicotinic acid, a component of this compound, acts through its receptor on adipocytes . Thiophen-2-yl derivatives have shown significant fungicidal activities , suggesting that they may target specific enzymes or proteins in fungi.

Mode of Action

It’s known that nicotinic acid regulates the formation and release of adipokines by interacting with its receptors . Thiophen-2-yl derivatives have been found to exhibit fungicidal activities , indicating that they may interact with specific fungal targets to inhibit their growth.

Biochemical Pathways

It’s known that nicotinic acid can influence lipid metabolism . Thiophen-2-yl derivatives have shown fungicidal activities , suggesting that they may interfere with essential biochemical pathways in fungi.

Result of Action

It’s known that nicotinic acid can regulate adipokine formation and release . Thiophen-2-yl derivatives have shown significant fungicidal activities , suggesting that they may inhibit the growth of certain fungi.

Action Environment

It’s known that the efficacy of fungicides can be influenced by environmental conditions .

This compound and its derivatives present an interesting area for future research due to their potential fungicidal activities .

Propiedades

IUPAC Name |

2-chloro-5-thiophen-2-ylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S/c11-9-7(10(13)14)4-6(5-12-9)8-2-1-3-15-8/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUUAZLCRBLZHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40686903 |

Source

|

| Record name | 2-Chloro-5-(thiophen-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(thiophen-2-YL)nicotinic acid | |

CAS RN |

865169-81-9 |

Source

|

| Record name | 2-Chloro-5-(thiophen-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4)-Dihydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyrimidine, 95%](/img/structure/B6386198.png)